3-((4-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4OS/c1-8-9(2)19-13(16-12(8)20)17-18-14(19)21-7-10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIPVYOAZGCYGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC3=CC=C(C=C3)Cl)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-((4-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the reaction of 4-chlorobenzyl chloride with 5,6-dimethyl-1,2,4-triazolo[4,3-a]pyrimidin-7(8H)-thione. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
3-((4-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group, where nucleophiles such as amines or thiols can replace the chlorine atom to form new derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits several promising biological activities:
-
Anticancer Activity :
- Recent studies have indicated that derivatives of triazole compounds can exhibit significant anticancer properties. For example, a related compound demonstrated telomerase inhibitory activity against gastric cancer cell lines with an IC50 value of 2.3 µM, suggesting potential applications in oncology .
- Another study reported that triazole derivatives showed enhanced cytotoxic effects against various cancer cell lines, including breast and lung cancers .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Case Studies
Mechanism of Action
The mechanism of action of 3-((4-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation, such as kinases or topoisomerases. This inhibition leads to the disruption of cellular processes essential for cancer cell survival and growth .
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
The substitution pattern on the triazolopyrimidinone core significantly impacts physicochemical and biological properties. Key analogs include:
Table 1: Structural Analogs and Their Features
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., methoxy in Compound 13) may alter reactivity, while the 4-chlorobenzylthio group in the target compound provides electron-withdrawing character .
- Polarity : Glycosylation (Compound 15) increases hydrophilicity, contrasting with the lipophilic 4-chlorobenzylthio moiety in the target compound .
Regiochemical Isomers: Angular vs. Linear
Regioselectivity in triazolopyrimidinone synthesis is critical. The target compound adopts an angular 7(8H)-one configuration, whereas linear isomers (e.g., 5(1H)-one derivatives) are also reported:
Table 2: Regiochemical Comparison
Key Observations :
Antimicrobial Activity (Inferred)
While direct data for the target compound is absent, structural analogs suggest:
Biological Activity
3-((4-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
It features a triazole and pyrimidine moiety, which are known for their diverse biological activities. The presence of the chlorobenzylthio group enhances its pharmacological profile.
The biological activity of triazole derivatives often involves interactions with various biological targets. For instance:
- Anticancer Activity : Triazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The compound may inhibit cell proliferation by inducing apoptosis or disrupting cell cycle progression.
- Antimicrobial Properties : The thioether functionality may enhance the compound's ability to penetrate bacterial membranes, thereby exhibiting antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research has shown that similar compounds exhibit significant cytotoxicity against human cancer cell lines. For example, studies on related triazole derivatives indicated:
- Cytotoxic Effects : Compounds were tested against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines. Results indicated that certain derivatives showed IC50 values in the low micromolar range, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5-(Thio)-triazole derivative | MCF-7 | 16.23 |
| 5-(Thio)-triazole derivative | Bel-7402 | 18.45 |
Antimicrobial Activity
The compound's thioether group may contribute to its antimicrobial properties. Related studies have found that:
- Bacterial Inhibition : Triazole derivatives showed effective inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like chlorine can enhance this activity .
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
Case Studies
- Study on Triazole Derivatives : A study evaluated a series of triazole derivatives for their anticancer properties. The findings suggested that modifications at the thioether position significantly impacted cytotoxicity against various cancer types .
- Antimicrobial Evaluation : Another study focused on the antibacterial properties of mercapto-substituted triazoles. The results indicated that these compounds exhibited broad-spectrum antimicrobial activity, with some derivatives outperforming standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
